![molecular formula C10H15BrO2 B13797953 Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo- CAS No. 55956-34-8](/img/structure/B13797953.png)
Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- is a complex organic compound characterized by its unique spiro structure. This compound features a bicyclo[2.2.2]octane core fused with a 1,3-dioxolane ring, and a bromine atom attached to the third position. The spiro configuration imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- typically involves multi-step organic reactions. One common method includes the formation of the bicyclo[2.2.2]octane core followed by the introduction of the dioxolane ring through cyclization reactions. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bicyclo[2.2.2]octane core or the dioxolane ring.
Cyclization and Ring-Opening: The dioxolane ring can undergo ring-opening reactions under acidic or basic conditions, leading to different structural derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying biological pathways.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- involves its interaction with molecular targets through its unique spiro structure. The bicyclo[2.2.2]octane core provides rigidity, while the dioxolane ring offers flexibility, allowing the compound to fit into specific binding sites. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-one
- Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dithian]-3-ol
- Spiro-fused bicyclo[3,2,2] octatriene-cored triptycene
Uniqueness
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- stands out due to its specific bromination, which imparts unique reactivity and potential for further functionalization. The combination of the bicyclo[2.2.2]octane core and the dioxolane ring provides a versatile scaffold for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
55956-34-8 |
|---|---|
Molekularformel |
C10H15BrO2 |
Molekulargewicht |
247.13 g/mol |
IUPAC-Name |
3'-bromospiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane] |
InChI |
InChI=1S/C10H15BrO2/c11-9-7-1-3-8(4-2-7)10(9)12-5-6-13-10/h7-9H,1-6H2 |
InChI-Schlüssel |
NCBIEHUPIATGAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1C(C23OCCO3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


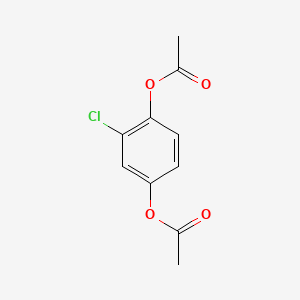
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
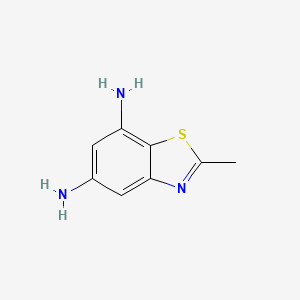
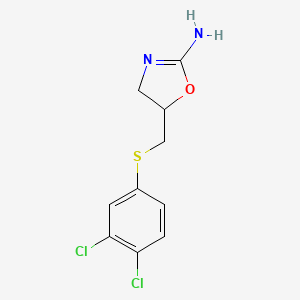

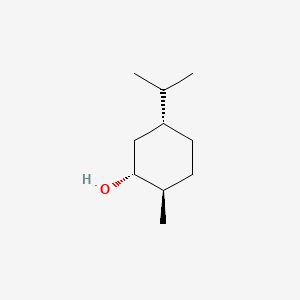
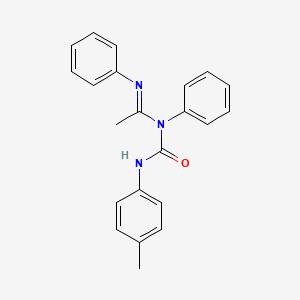
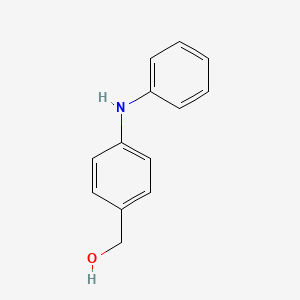
![Actinomycin d-[3h(g)]](/img/structure/B13797908.png)
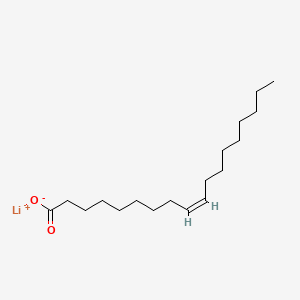
![3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13797922.png)
![N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B13797935.png)
![Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)](/img/structure/B13797938.png)

